

# Analytical Methods for 4-Fluoro-1-butanol: Application Notes and Protocols

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## Compound of Interest

Compound Name: 4-Fluoro-1-butanol

CAS No.: 372-93-0

Cat. No.: B125076

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This document provides detailed application notes and protocols for the analytical determination of **4-Fluoro-1-butanol**, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The methods described herein are essential for purity assessment, quantitative analysis, and metabolic studies.

## Introduction

**4-Fluoro-1-butanol** (CAS No. 372-93-0) is a fluorinated alcohol utilized as a versatile building block in organic synthesis.<sup>[1][2]</sup> Its incorporation into molecules can significantly influence their biological activity and physicochemical properties.<sup>[1]</sup> Accurate and robust analytical methods are crucial for quality control during its production and for studying its fate in biological systems. This document outlines protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

## Quantitative Data Summary

The following tables summarize key quantitative parameters for the analytical methods described.

Table 1: Physicochemical Properties of **4-Fluoro-1-butanol**

Property	Value	Reference
Molecular Formula	C <sub>4</sub> H <sub>9</sub> FO	[2][3]
Molecular Weight	92.11 g/mol	[2][3]
Boiling Point	52.0 °C	[3]
Density	0.944 g/cm <sup>3</sup>	[3]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Parameters (Adapted from 4-Chloro-1-butanol analysis)

Parameter	Value	Reference
Column	Agilent DB-1701, 30 m x 0.25 mm ID, 0.25 µm film	[4]
Oven Program	Initial: 50°C, Ramp: 5°C/min to 200°C	[5]
Injector Temp.	250 °C	[6]
Detector Temp.	300 °C (FID equivalent)	[6]
Carrier Gas	Helium	[6]
Derivatization	BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)	[7]
Internal Standard	3-Chloro-1-butanol (adapted)	[8]
Linearity Range	0.08 to 40 ppm (µg/g API)	[8]
Detection Limit (DL)	0.05 ppm	[8]
Quantitation Limit (QL)	0.08 ppm	[8]

Table 3: High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)

Parameter	Recommended Value	Reference
Column	C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 $\mu$ m)	[9]
Mobile Phase	Isocratic mixture of Water and Methanol or Acetonitrile	[9][10]
Flow Rate	0.5 - 1.0 mL/min	[11]
Detector	Refractive Index Detector (RID)	[12][13][14]
Column Temp.	35 $^{\circ}$ C	[11]
Injection Vol.	10 - 20 $\mu$ L	

Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - Chemical Shifts

Nucleus	Atom Position	Chemical Shift (ppm, approximate)	Solvent
$^1\text{H}$	HO-CH <sub>2</sub> -	3.6	CDCl <sub>3</sub>
$^1\text{H}$	-CH <sub>2</sub> -CH <sub>2</sub> -	1.6 - 1.8	CDCl <sub>3</sub>
$^1\text{H}$	F-CH <sub>2</sub> -	4.5 (triplet of triplets)	CDCl <sub>3</sub>
$^{13}\text{C}$	HO-CH <sub>2</sub> -	~62	CDCl <sub>3</sub>
$^{13}\text{C}$	-CH <sub>2</sub> -CH <sub>2</sub> -	~28	CDCl <sub>3</sub>
$^{13}\text{C}$	-CH <sub>2</sub> -CH <sub>2</sub> -	~30	CDCl <sub>3</sub>
$^{13}\text{C}$	F-CH <sub>2</sub> -	~84 (doublet, $^1\text{JCF} \approx 165$ Hz)	CDCl <sub>3</sub>

## Experimental Protocols

## GC-MS Analysis for Purity and Quantification

This method is suitable for the determination of **4-Fluoro-1-butanol** and related impurities. Derivatization is employed to improve chromatographic performance.

Sample Preparation (with Derivatization):

- Accurately weigh approximately 25 mg of the Active Pharmaceutical Ingredient (API) or sample into a vial.
- Dissolve the sample in a suitable solvent (e.g., ethyl acetate).
- Add the internal standard solution (e.g., 3-chloro-1-butanol in ethyl acetate).
- Add 100  $\mu\text{L}$  of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).
- Cap the vial and heat at 60°C for 30 minutes.
- Cool to room temperature before injection into the GC-MS.

GC-MS Instrumental Parameters:

- Column: Agilent DB-1701, 30 m x 0.25 mm ID, 0.25  $\mu\text{m}$  film thickness.
- Oven Temperature Program:
  - Initial temperature: 50°C, hold for 1 minute.
  - Ramp: 5°C/minute to 200°C, hold for 2 minutes.
- Injector: Splitless mode, 250°C.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Mass Spectrometer:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Scan Range: m/z 30-350.

- For quantitative analysis, Selected Ion Monitoring (SIM) can be used for higher sensitivity.

## HPLC-RID for Purity Assessment

This method is ideal for determining the purity of **4-Fluoro-1-butanol**, especially in the absence of a UV chromophore.

Sample Preparation:

- Prepare a stock solution of **4-Fluoro-1-butanol** in the mobile phase at a concentration of approximately 1 mg/mL.
- Prepare standards of known concentrations by diluting the stock solution.
- Filter all solutions through a 0.45  $\mu\text{m}$  syringe filter before injection.

HPLC Instrumental Parameters:

- Column: C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5  $\mu\text{m}$ ).
- Mobile Phase: Isocratic mixture of 70:30 (v/v) Water:Methanol. The mobile phase composition may need optimization based on the specific column and system.
- Flow Rate: 0.8 mL/min.
- Detector: Refractive Index Detector (RID). Allow sufficient time for the detector to stabilize.
- Column Temperature: 35°C.
- Injection Volume: 20  $\mu\text{L}$ .

## NMR Spectroscopy for Structural Confirmation

NMR spectroscopy is used to confirm the chemical structure of **4-Fluoro-1-butanol**.

Sample Preparation:

- Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) or another suitable deuterated solvent.

- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to an NMR tube.

NMR Spectrometer Parameters:

- Spectrometer: 300 MHz or higher field strength.
- Nuclei:  $^1\text{H}$  and  $^{13}\text{C}$ .
- Solvent:  $\text{CDCl}_3$ .
- Temperature: Room temperature (e.g.,  $24 \pm 1$  °C).[15]
- $^1\text{H}$  NMR: Standard pulse sequence, sufficient number of scans for good signal-to-noise ratio.
- $^{13}\text{C}$  NMR: Proton-decoupled pulse sequence.

## Visualizations

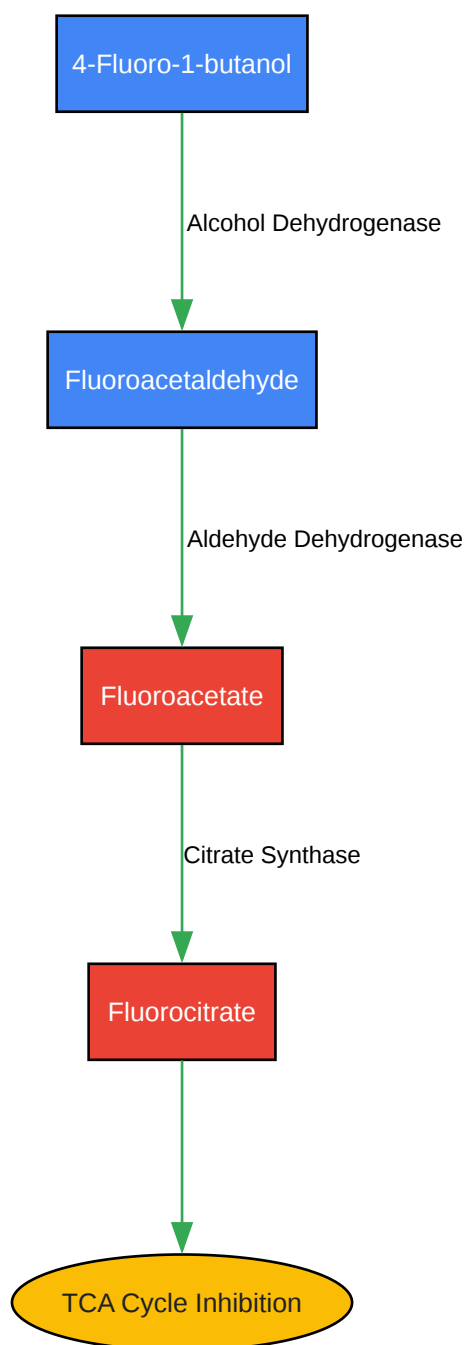
### Experimental Workflow for GC-MS Analysis



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Caption: Workflow for the GC-MS analysis of **4-Fluoro-1-butanol**.

## Metabolic Pathway of 4-Fluoro-1-butanol



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Caption: Metabolic activation of **4-Fluoro-1-butanol** to toxic fluoroacetate.

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